2-tosyl-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one

Medicinal Chemistry Scaffold Design Lipophilicity Optimization

2-Tosyl-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one (CAS 1951439-55-6; synonym: 2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-2-benzazepin-5-one) is a bicyclic benzazepinone featuring a seven-membered azepine ring fused to a benzene ring at the [c] junction, with a tosyl (p-toluenesulfonyl) group on the endocyclic nitrogen at position 2 and a ketone at position 5. It has the molecular formula C₁₇H₁₇NO₃S and a molecular weight of 315.39 g mol⁻¹.

Molecular Formula C17H17NO3S
Molecular Weight 315.4 g/mol
Cat. No. B8090519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-tosyl-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one
Molecular FormulaC17H17NO3S
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)C3=CC=CC=C3C2
InChIInChI=1S/C17H17NO3S/c1-13-6-8-15(9-7-13)22(20,21)18-11-10-17(19)16-5-3-2-4-14(16)12-18/h2-9H,10-12H2,1H3
InChIKeyPPPMRLNCMGMKOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Tosyl-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one (CAS 1951439-55-6): Structural Baseline and Procurement-Relevant Identity


2-Tosyl-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one (CAS 1951439-55-6; synonym: 2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-2-benzazepin-5-one) is a bicyclic benzazepinone featuring a seven-membered azepine ring fused to a benzene ring at the [c] junction, with a tosyl (p-toluenesulfonyl) group on the endocyclic nitrogen at position 2 and a ketone at position 5 . It has the molecular formula C₁₇H₁₇NO₃S and a molecular weight of 315.39 g mol⁻¹ . The compound belongs to the tetrahydro-2-benzazepin-5-one class and is primarily utilized as a versatile synthetic building block and scaffold for medicinal chemistry derivatization programs [1].

Why Generic Substitution Fails for 2-Tosyl-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one: Regioisomeric and Physicochemical Non-Interchangeability


In-class benzazepinone compounds cannot be simply interchanged for 2-tosyl-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one due to three irreducible differentiation axes. First, the [c] ring-fusion regioisomer (N at position 2) is structurally and electronically distinct from the [b]-fused regioisomer 1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (CAS 24310-36-9), producing divergent LogP values and hydrogen-bonding topologies that affect both reactivity and molecular recognition [1]. Second, the tosyl sulfonamide group serves dual roles—as a protecting group enabling selective N-deprotection strategies, and as a lipophilicity modulator—that are absent in the des-tosyl parent scaffold 3,4-dihydro-1H-benzo[c]azepin-5(2H)-one (CAS 933691-90-8) [2]. Third, the unsubstituted benzo[c]azepinone core provides a clean, orthogonal derivatization handle set (positions 6–9 on the benzene ring plus the N-tosyl functionality) that is not available with pre-functionalized analogs such as the 8-methoxy or 7-chloro derivatives [3]. These differences translate into quantifiable procurement and experimental design consequences detailed in Section 3.

Product-Specific Quantitative Evidence Guide: Where 2-Tosyl-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one Differentiates from Closest Analogs


Regioisomeric Differentiation: Benzo[c]azepin-5-one (N2-Tosyl) vs. Benzo[b]azepin-5-one (N1-Tosyl) – LogP and Fusion Architecture

The target compound (benzo[c]azepine scaffold, N at position 2, [c]-fused) possesses a measured/computed LogP of 3.34 (ChemSrc) versus an XLogP3-AA of 2.8 for the regioisomeric 1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (benzo[b]azepine scaffold, N at position 1, [b]-fused, PubChem CID 266852) [1]. The ΔLogP of approximately +0.54 units indicates the [c]-fused isomer is more lipophilic, which can influence membrane permeability, protein binding, and chromatographic retention behavior. The fusion architecture also alters the spatial relationship between the ketone oxygen and the sulfonamide group, affecting hydrogen-bond acceptor geometry.

Medicinal Chemistry Scaffold Design Lipophilicity Optimization

Physicochemical Stability: Boiling Point and Thermal Stability Differentiation from Des-Tosyl Parent Scaffold

The target compound exhibits a computed boiling point of 498.6 ± 55.0 °C at 760 mmHg and a flash point of 255.4 ± 31.5 °C , whereas the des-tosyl parent 3,4-dihydro-1H-benzo[c]azepin-5(2H)-one (CAS 933691-90-8, MW 161.20) lacks the tosyl group and has a substantially lower molecular weight (161.20 vs. 315.39) with correspondingly different thermal and volatility profiles. The tosyl group imparts higher thermal stability through increased molecular weight and strong S=O⋯H–C intermolecular interactions, which is a class-level inference supported by the general behavior of N-tosyl heterocycles [1]. This thermal robustness directly impacts process chemistry: the compound can tolerate higher-temperature reaction conditions (e.g., Suzuki couplings, Buchwald–Hartwig aminations) without decomposition, unlike the free-amine parent which may undergo oxidation or thermal degradation.

Process Chemistry Thermal Stability Scale-up

Derivatization Portfolio Breadth: Parent Scaffold Enables Systematic SAR Exploration Across 8+ Substitution Patterns

The target compound serves as the unsubstituted parent scaffold for a documented portfolio of at least 8 distinct substituted analogs commercially available from a single supplier (AccelaChem), spanning halogen (Br, Cl, F), alkyl (dimethyl), alkoxy (methoxy, benzyloxy), and aryl (phenyl) modifications at benzene ring positions 6–9 [1]. This contrasts with the 8-methoxy analog (CAS 24310-35-8), which is pre-functionalized at position 8 and thus limits the accessible SAR vector space for that position. The availability of the unsubstituted parent compound alongside its substituted derivatives enables systematic, position-by-position SAR exploration using a consistent synthetic platform, a capability not offered by pre-functionalized analogs that constrain derivatization options at substituted positions. Additionally, the tosyl group can be removed under established conditions (Na/NH₃ or H₂SO₄), though literature notes that detosylation of tetrahydro-2-tosyl-2-benzazepin-5-ones can be challenging and may require optimized protocols [2].

Structure-Activity Relationship Library Synthesis Lead Optimization

Commercial Availability and Purity Specification: Multi-Vendor Sourcing at ≥98% Purity with ISO Certification

The target compound is commercially available from multiple independent vendors with consistent purity specifications of ≥98% (NLT 98%) . MolCore offers the compound under ISO-certified quality systems suitable for global pharmaceutical R&D and QC applications . GlpBio lists pricing at $110/100 mg, $183/250 mg, and $367/1 g with in-stock availability and provides pre-formulated 10 mM DMSO stock solutions [1]. In contrast, the regioisomeric 1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (CAS 24310-36-9) is listed by some vendors as discontinued (CymitQuimica) , indicating supply chain fragility for the [b]-fused isomer . Additionally, the des-tosyl parent 3,4-dihydro-1H-benzo[c]azepin-5(2H)-one (CAS 933691-90-8) is available only as the hydrochloride salt from certain vendors , introducing counterion considerations absent from the neutral N-tosyl compound.

Procurement Quality Control Supply Chain

Synthetic Accessibility: Pictet–Spengler and Pd-Catalyzed Routes Enable Efficient Scaffold Construction with the Tosyl Group as a Built-in Protecting/Activating Handle

The dihydrobenzo[c]azepine scaffold with an N-tosyl group is accessible via the Pictet–Spengler cyclization of tosylamide derivatives of Morita–Baylis–Hillman adducts with 1,3,5-trioxane, a methodology reported to proceed in good yields [1]. Additionally, Pd-catalyzed intermolecular cyclocarbonylation of 2-iodobenzylamines with Michael acceptors produces 1,2,3,4-tetrahydro-5H-2-benzazepin-5-one derivatives in moderate to good yields [2]. The tosyl group serves a dual synthetic role: it acts as a protecting group for the endocyclic nitrogen during ring construction and as an activating group that can be retained or removed depending on downstream chemistry. This contrasts with the des-tosyl parent scaffold, which would require a separate protection/deprotection sequence if N-substitution is needed during synthesis, adding 1–2 synthetic steps. The Pictet–Spengler approach specifically leverages the N-tosyl functionality for cyclization, making the tosylated compound the direct product of the synthetic sequence rather than a derivative requiring additional steps.

Synthetic Methodology Route Scouting Building Block

Hydrogen-Bond Acceptor/Donor Profile: Tosyl Sulfonamide Confers Zero H-Bond Donors vs. Free Amine Parent

The target compound possesses zero hydrogen-bond donor (HBD) count due to the fully substituted N-tosyl sulfonamide, compared to the des-tosyl parent scaffold which has one HBD (the secondary amine NH) . The hydrogen-bond acceptor (HBA) count is 4 (two sulfonamide S=O oxygens, one ketone C=O oxygen, and the sulfonamide N), identical to the regioisomer 1-tosyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one [1]. The absence of HBDs in the target compound is a class-level predictor of improved passive membrane permeability relative to the free-amine parent, based on the established inverse correlation between HBD count and permeability in Lipinski's and Veber's frameworks. This is a class-level inference and has not been experimentally validated for this specific compound in Caco-2 or PAMPA assays.

Physicochemical Profiling Permeability Drug-likeness

Best Research and Industrial Application Scenarios for 2-Tosyl-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one


Medicinal Chemistry SAR Exploration: Systematic Benzazepinone Lead Optimization

When a medicinal chemistry program requires systematic exploration of substituent effects on the benzo[c]azepin-5-one scaffold, the unsubstituted parent compound provides the cleanest starting point. The documented portfolio of ≥8 substituted analogs available from the same supplier family [1] enables rapid procurement of comparator compounds for SAR hypothesis testing. The N-tosyl group can be retained to modulate lipophilicity (LogP 3.34) [2] or removed under optimized conditions to access the free amine for further N-functionalization. The zero HBD profile of the N-tosyl compound also makes it suitable for permeability-focused analog design in CNS programs, where the higher LogP versus the [b]-fused regioisomer (ΔLogP ≈ +0.54) may offer differentiated brain penetration characteristics.

Process Chemistry Scale-up: Thermal Stability and Protecting Group Strategy

For process R&D groups developing scalable synthetic routes to benzazepinone-containing APIs or advanced intermediates, the high boiling point (498.6 °C) and flash point (255.4 °C) of the N-tosyl compound [1] provide a wider thermal operating window than the des-tosyl parent. The tosyl group serves as a built-in protecting group during multi-step sequences, eliminating the need for separate N-protection/deprotection steps. The Pictet–Spengler cyclization methodology [2] and Pd-catalyzed cyclocarbonylation both directly yield the N-tosyl scaffold, providing validated synthetic entry points suitable for process optimization.

Chemical Biology Tool Compound Design: Photoaffinity Labeling and Click Chemistry Probes

The unsubstituted benzo[c]azepinone core offers multiple positions (C6–C9) for the installation of photoreactive groups (diazirines, benzophenones) or bioorthogonal handles (alkynes, azides) without steric interference from pre-existing substituents. The N-tosyl group provides a UV chromophore (λmax ~230–270 nm for the tosyl aromatic ring) that can be useful for HPLC tracking and compound quantification. The availability of halogenated analogs (e.g., 8-bromo-7-chloro, 6-bromo-9-methoxy) from the same scaffold family [1] provides direct access to heavy-atom derivatives for X-ray crystallography phasing, should the parent compound yield suitable co-crystals with a protein target.

Building Block Procurement for Parallel Library Synthesis

For groups conducting parallel library synthesis around the benzazepinone pharmacophore, the multi-vendor availability of the parent compound at ≥98% purity with ISO certification [1] ensures batch-to-batch consistency across library production runs. GlpBio's provision of pre-formulated 10 mM DMSO stock solutions [2] reduces handling variability and accelerates the transition from compound procurement to biological assay. At $110/100 mg, the cost-per-analog in a 96-well plate format (assuming 10 mM stocks at 100 μL/well) is approximately $1.10/well for the parent scaffold, enabling economical library-scale operations.

Quote Request

Request a Quote for 2-tosyl-3,4-dihydro-1H-benzo[c]azepin-5(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.